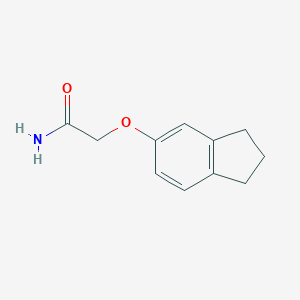
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, also known as DI-OA, is a chemical compound with potential applications in scientific research. This compound was first synthesized in 2009 by a group of chemists from the University of California, San Diego, and has since been studied for its various properties and potential uses.
Mecanismo De Acción
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide acts as a positive modulator of Kv4.2 channels, increasing their activity and promoting the generation of action potentials in neurons. This effect is thought to be mediated by the binding of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide to a specific site on the Kv4.2 channel, which leads to a conformational change and an increase in channel activity.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can increase the activity of Kv4.2 channels in cultured neurons, leading to an increase in the firing rate of action potentials. In vivo studies have shown that 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can enhance synaptic plasticity and improve learning and memory in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate in the lab. It has also been shown to be stable and non-toxic at concentrations used in experiments. However, one limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is that it is not selective for Kv4.2 channels, and can also modulate the activity of other potassium channels. This could potentially lead to off-target effects in experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide. One area of interest is in understanding the precise mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide on Kv4.2 channels, and identifying the specific binding site on the channel. This could lead to the development of more selective modulators of Kv4.2 channels. Another area of interest is in exploring the potential therapeutic applications of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, particularly in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, further studies are needed to determine the long-term effects of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide on neuronal function and behavior.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide involves the reaction of 2,3-dihydro-1H-inden-5-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide. This synthesis method has been shown to be efficient and reproducible, making 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide readily available for scientific research.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of a specific type of potassium channel, known as Kv4.2, which is involved in regulating the electrical activity of neurons. By modulating the activity of Kv4.2, 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has the potential to affect neuronal excitability and synaptic plasticity, which are important processes in learning and memory.
Propiedades
Nombre del producto |
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
InChI |
InChI=1S/C11H13NO2/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H2,12,13) |
Clave InChI |
DIVDIXWGHKSRIO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-ethoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B269325.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B269326.png)
![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)
![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)


![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)


![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)